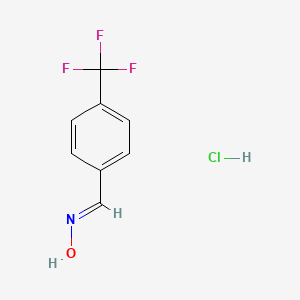
anti-p-Trifluoromethylbenzaldoxime hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-p-Trifluoromethylbenzaldoxime hydrochloride: is a chemical compound with the molecular formula C8H7ClF3NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a trifluoromethyl group attached to a benzaldoxime structure, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anti-p-Trifluoromethylbenzaldoxime hydrochloride typically involves the reaction of p-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired oxime derivative. The reaction can be represented as follows:
p-Trifluoromethylbenzaldehyde+Hydroxylamine hydrochloride→anti-p-Trifluoromethylbenzaldoxime hydrochloride
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Anti-p-Trifluoromethylbenzaldoxime hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzaldoxime derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Anti-p-Trifluoromethylbenzaldoxime hydrochloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules with trifluoromethyl groups.
Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems. It serves as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs and pharmaceuticals.
Industry: The compound finds applications in the production of agrochemicals, dyes, and specialty chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of anti-p-Trifluoromethylbenzaldoxime hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
p-Trifluoromethylbenzaldehyde: A precursor in the synthesis of anti-p-Trifluoromethylbenzaldoxime hydrochloride.
p-Trifluoromethylbenzylamine: A related compound with an amine group instead of an oxime group.
p-Trifluoromethylbenzonitrile: A compound with a nitrile group instead of an oxime group.
Uniqueness: this compound is unique due to the presence of both the trifluoromethyl group and the oxime group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications.
Eigenschaften
CAS-Nummer |
73681-15-9 |
|---|---|
Molekularformel |
C8H7ClF3NO |
Molekulargewicht |
225.59 g/mol |
IUPAC-Name |
(NE)-N-[[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H6F3NO.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-12-13;/h1-5,13H;1H/b12-5+; |
InChI-Schlüssel |
CZUVXBXHHRRULO-NKPNRJPBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/O)C(F)(F)F.Cl |
Kanonische SMILES |
C1=CC(=CC=C1C=NO)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt](/img/structure/B13415835.png)

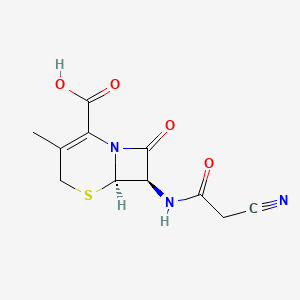
![1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine](/img/structure/B13415852.png)
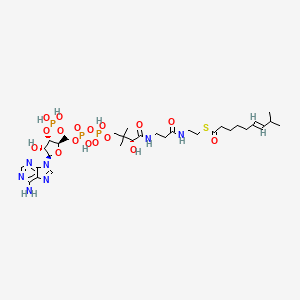
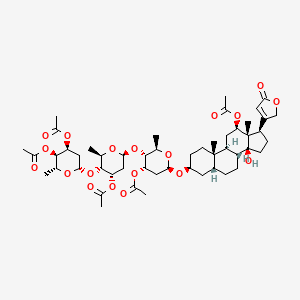

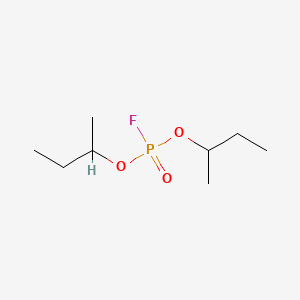
![(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415894.png)
![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415899.png)




